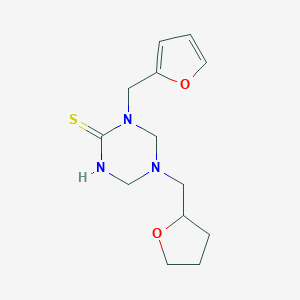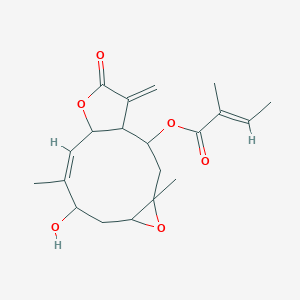
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been proposed that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and physiological effects:
Studies have shown that 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione exhibits low toxicity and does not cause significant adverse effects in animals. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione in lab experiments include its potent anti-tumor, antibacterial, and antifungal activity. However, the compound is relatively difficult to synthesize and requires specialized equipment and expertise.
Zukünftige Richtungen
For research on 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione include further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential applications in other fields such as agriculture and materials science.
In conclusion, 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in lab experiments.
Synthesemethoden
The synthesis of 1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione involves the reaction of furfurylamine and 2-oxo-tetrahydrofuran-3-thiol in the presence of triethylamine. The reaction proceeds at room temperature and yields the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-tumor activity and has been proposed as a potential drug candidate for cancer treatment. Additionally, it has been shown to possess potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
1-(Furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione |
|---|---|
Molekularformel |
C13H19N3O2S |
Molekulargewicht |
281.38 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H19N3O2S/c19-13-14-9-15(7-11-3-1-5-17-11)10-16(13)8-12-4-2-6-18-12/h2,4,6,11H,1,3,5,7-10H2,(H,14,19) |
InChI-Schlüssel |
IDZIHPNGFDUSHJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2CNC(=S)N(C2)CC3=CC=CO3 |
Kanonische SMILES |
C1CC(OC1)CN2CNC(=S)N(C2)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)


![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)


![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)